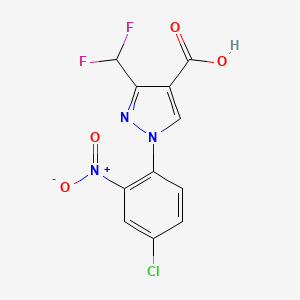![molecular formula C22H22N4O4 B2405109 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203073-53-3](/img/structure/B2405109.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Virtual Screening and Biochemical Studies
The compound has been involved in virtual screening targeting the urokinase receptor (uPAR), leading to the development of analogs with potential in breast cancer treatment. These compounds have shown effects in inhibiting cell growth, blocking angiogenesis, and inducing apoptosis, which are crucial in cancer therapy (Wang et al., 2011).
Synthesis and Antagonist Activity
Research has been conducted on the synthesis of related compounds, demonstrating potent 5-HT2 antagonist activity in vitro. These syntheses involve complex chemical reactions leading to the development of compounds with potential therapeutic applications (Watanabe et al., 1993).
Reactivity and Electrophilic Substitution Reactions
Studies have explored the synthesis and reactivity of related compounds, leading to the development of derivatives through various chemical reactions. This research provides insights into the chemical properties and potential applications of these derivatives (Aleksandrov et al., 2017).
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies have been performed on derivatives of this compound, providing theoretical insights into their structure-activity relationships. These studies are essential for understanding the pharmacological potential and optimizing the therapeutic efficacy of these compounds (Al-Masoudi et al., 2011).
Discovery of Selective Agonists for Cognitive Disorders
Research has identified novel agonists related to this compound for the treatment of cognitive impairment associated with neurological disorders. These findings are crucial for developing new therapeutic strategies for cognitive disorders (Mazurov et al., 2012).
Anti-Inflammatory Evaluation
The synthesis and evaluation of derivatives for anti-inflammatory activity have been studied, indicating potential therapeutic applications in inflammation-related disorders (Boukharsa et al., 2018).
Molecular Interaction Studies
Research on the molecular interaction of antagonist compounds with receptors, such as cannabinoid receptors, has provided insights into receptor-ligand interactions, enhancing our understanding of drug-receptor dynamics (Shim et al., 2002).
Aggregation Enhanced Emission and Multi-Stimuli-Responsive Properties
Studies on related compounds have demonstrated unique properties such as aggregation enhanced emission and responsiveness to multiple stimuli, indicating potential applications in materials science and nanotechnology (Srivastava et al., 2017).
Toxicological Evaluation for Food and Beverage Applications
Toxicological evaluations of structurally related flavors have been completed, assessing their safety for use in food and beverage applications. Such studies are crucial for ensuring consumer safety (Arthur et al., 2015).
Metabolism in Chronic Myelogenous Leukemia Patients
Metabolic studies of tyrosine kinase inhibitors related to this compound in chronic myelogenous leukemia patients have been conducted, providing valuable information on drug metabolism and efficacy (Gong et al., 2010).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c27-22(23-13-15-3-5-19-20(12-15)30-14-29-19)16-7-9-26(10-8-16)21-6-4-17(24-25-21)18-2-1-11-28-18/h1-6,11-12,16H,7-10,13-14H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJLDQMWHCAPCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


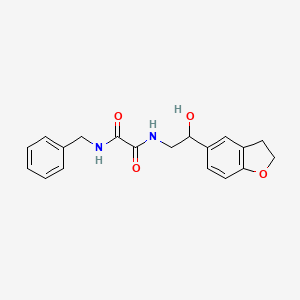

![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2-ethoxyanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2405033.png)
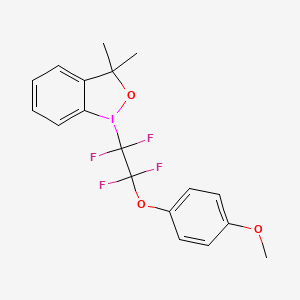
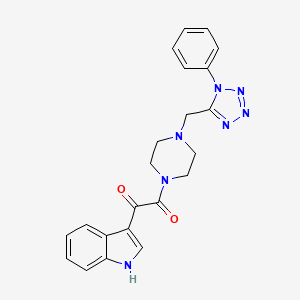
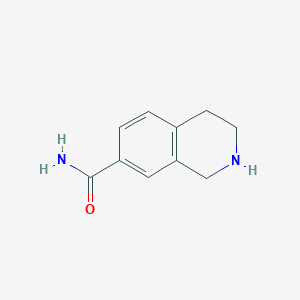
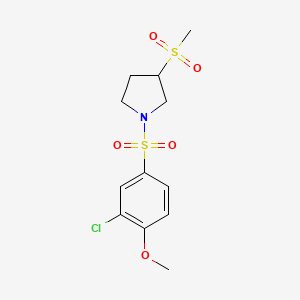
![3,4-difluoro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2405042.png)
![2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2405044.png)
![3-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2405045.png)
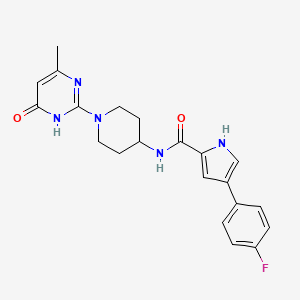
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2405047.png)
